molecular formula C18H20FN3O3S B2880284 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide CAS No. 2034335-81-2

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide

Cat. No.: B2880284
CAS No.: 2034335-81-2
M. Wt: 377.43
InChI Key: XVMIRJYQTVOSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[c][1,2,5]thiadiazol ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a propanamide group (a type of amide). The presence of fluorine and sulfur atoms could potentially give this compound unique properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it’s reacted. Common reactions for similar compounds include substitution reactions, where one atom or group of atoms is replaced by another .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Properties

Compounds containing the thiadiazole ring, similar to the specified chemical, have been extensively investigated for their anticancer properties. For instance, derivatives incorporating the thiadiazole moiety exhibit moderate to excellent anticancer activity against various cancer cell lines. These activities are attributed to the unique structural features facilitating interactions with biological targets, which could imply the potential research interest in exploring the specified compound for anticancer evaluations (Ravinaik et al., 2021; Gomha et al., 2017).

Antioxidant and Anticancer Mechanisms

Research on triazolo-thiadiazoles indicates their potential as potent antioxidants and anticancer agents, suggesting pathways for apoptosis in cancer cells. This highlights the value of exploring structurally related compounds, like the specified one, for their antioxidant properties and mechanisms inducing cancer cell apoptosis (Sunil et al., 2010).

Fluorine-18 Labeling for Imaging

The incorporation of fluorine atoms in compounds, as noted in the specified chemical, is of particular interest in the development of imaging agents, such as for positron emission tomography (PET). Fluorine-18 labeled compounds, related to the structural aspects of the mentioned compound, have been synthesized for potential applications in imaging, illustrating the broader research implications for compounds with fluorine substituents (Lang et al., 1999).

Antimicrobial Activity

The structural motif of benzothiazole, which is related to the core structure of the specified compound, has been associated with antimicrobial activity. This opens up avenues for research into the antimicrobial potential of such compounds, especially against resistant strains of bacteria and fungi, indicating a significant area of interest for developing new therapeutic agents (Anuse et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable .

Future Directions

The future research directions for a compound like this could be vast and would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or as a building block for more complex molecules .

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-13(14-6-4-3-5-7-14)18(23)20-10-11-22-17-12-15(19)8-9-16(17)21(2)26(22,24)25/h3-9,12-13H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMIRJYQTVOSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.